molecular formula C8H16NO+ B8298643 Propargyl-choline

Propargyl-choline

Cat. No.: B8298643
M. Wt: 142.22 g/mol
InChI Key: PUBSFLYPENQNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-choline is a useful research compound. Its molecular formula is C8H16NO+ and its molecular weight is 142.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Probing in Lipid Metabolism

Metabolic Labeling and Cellular Incorporation

Propargyl-choline serves as a valuable tool for studying lipid metabolism. When incorporated into cellular membranes, it replaces the natural choline head groups in phospholipids. This incorporation allows researchers to trace the metabolism of phospholipids through various biochemical pathways. A study demonstrated that this compound can be effectively utilized to analyze phospholipid metabolism in brain endothelial cells, revealing significant insights into lipid homeostasis and cellular responses to external stimuli .

Detection Techniques

Recent advancements have introduced methods for detecting this compound phospholipids using mass spectrometry. This technique leverages the unique terminal alkyne moiety of this compound, allowing for specific tagging and identification of lipid classes. The use of click chemistry with azide-modified reporters has enhanced the sensitivity and specificity of these detection methods, enabling detailed studies on phosphatidylcholine and its derivatives .

Cancer Diagnostics

Optical Molecular Imaging

This compound has shown promise in cancer diagnostics through its application in high-resolution optical molecular imaging. Research indicates that this compound can be topically applied to tissues, where it demonstrates a significant uptake in neoplastic cells compared to normal tissues. This differential uptake can be quantified using fluorescence imaging techniques, providing a potential diagnostic tool for identifying cancerous tissues in head and neck cancers .

Fluorescence Contrast Studies

In clinical studies involving tissue biopsies from cancer patients, this compound exhibited a four- to five-fold increase in mean fluorescence intensity in neoplastic tissues versus normal tissues. This characteristic enables clinicians to visualize and differentiate between healthy and malignant cells effectively .

Therapeutic Potential

Investigating Lipid-Related Pathways

The ability of this compound to act as a reporter for phospholipase D activity opens avenues for therapeutic research. By monitoring how this compound is utilized by cells under various conditions, researchers can gain insights into lipid signaling pathways that may be targeted for therapeutic intervention in diseases such as cancer and metabolic disorders .

Modulation of Protein Interactions

Emerging research indicates that choline metabolites, including those derived from this compound, play crucial roles in modulating protein functions within cells. Understanding these interactions could lead to the development of new therapeutic strategies targeting specific proteins involved in cancer progression or other diseases .

Case Studies and Research Findings

StudyApplicationKey Findings
High-Resolution Optical Molecular Imaging Cancer DiagnosticsThis compound uptake was significantly higher in cancerous tissues compared to normal tissues, aiding in cancer detection.
Metabolic Labeling in Brain Endothelial Cells Lipid MetabolismThis compound replaced choline head groups, allowing detailed analysis of lipid metabolism pathways.
Phospholipid Detection via Mass Spectrometry Chemical ProbingDeveloped methods for sensitive detection of this compound phospholipids using click chemistry techniques.
Modulation of Protein Function Therapeutic PotentialIdentified roles of choline metabolites in cellular physiology, with implications for cancer treatment strategies.

Properties

Molecular Formula

C8H16NO+

Molecular Weight

142.22 g/mol

IUPAC Name

trimethyl(2-prop-2-ynoxyethyl)azanium

InChI

InChI=1S/C8H16NO/c1-5-7-10-8-6-9(2,3)4/h1H,6-8H2,2-4H3/q+1

InChI Key

PUBSFLYPENQNMY-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propargyl-choline was synthesized by the following procedure: 4 grams of propargyl bromide (80% solution in toluene, 34 mmoles) were slowly added to 3 grams of dimethyl-ethanolamine (34 mmoles) in 10 mL of dry THF, while stirring on ice. The mix was allowed to reach room temperature and stirring was continued overnight. The resulting white solid was filtered and washed extensively with cold THF (10 times, 20 mL), to afford pure propargyl-choline bromide (5.9 grams, 84% yield) as a white solid. Propargyl-choline: white crystals, molecular weight: 128.19, ES-API LC/MS: [M]+=128.1, 1H NMR (600 MHz, CD3OD): 4.78 (1H, b), 4.49 (2H, d, J=2.4 Hz), 4.03 (2H, t, J=4.5 Hz), 3.64 (2H, m), 3.30 (6H, s), 13C NMR (600 MHz, CD3OD): δ3.2 (CH, d, J=101.4 Hz), 72.7 (C, d, J=21.0 Hz), 66.4 (CH2, t, J=60.3 Hz), 56.7 (CH2, t, J=47.4 Hz), 56.5 (CH2, t, J=45.9 Hz), 52.2 (C2H6, q, J=31.2 Hz), 49.05 (CD3OD).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
reactant
Reaction Step One

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